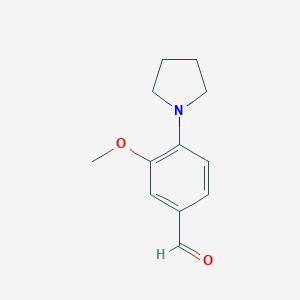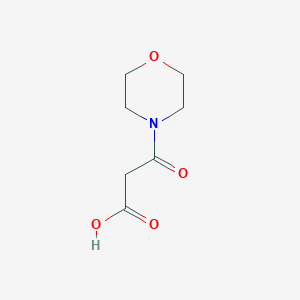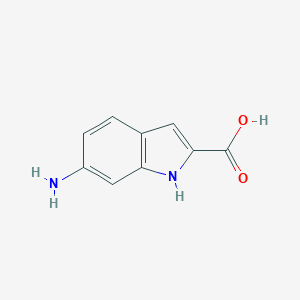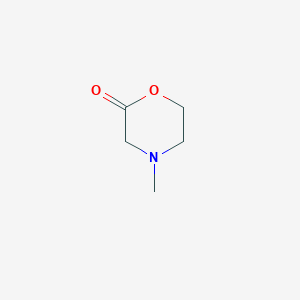
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol is a chemical compound with the molecular formula C17H32OSi2 and a molecular weight of 308.6 g/mol. This compound is characterized by the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups attached to a penta-1,4-diyn-3-ol backbone. It is a colorless to almost colorless liquid with a clear appearance .
准备方法
The synthesis of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol typically involves the reaction of trimethylsilylacetylene with tri(propan-2-yl)silylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling of the acetylenic groups. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation or chromatography can enhance the efficiency of the production process.
化学反应分析
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
科学研究应用
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of organosilicon chemistry.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets and pathways. The presence of silyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.
相似化合物的比较
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol can be compared with other similar compounds, such as:
1-Trimethylsilyl-1-propyne: This compound has a similar trimethylsilyl group but differs in its overall structure and reactivity.
Triisopropyl(trimethylsilyl)ethynylsilane: Another compound with similar silyl groups but different connectivity and chemical properties.
The uniqueness of this compound lies in its specific combination of silyl groups and the penta-1,4-diyn-3-ol backbone, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32OSi2/c1-14(2)20(15(3)4,16(5)6)13-11-17(18)10-12-19(7,8)9/h14-18H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCWTAOYQSPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(C#C[Si](C)(C)C)O)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
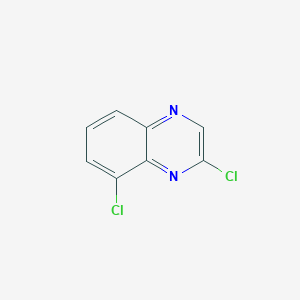
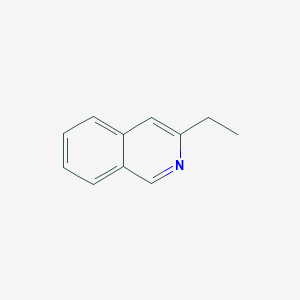

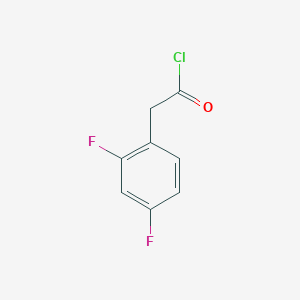

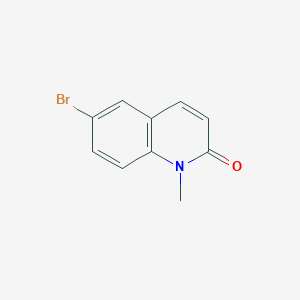
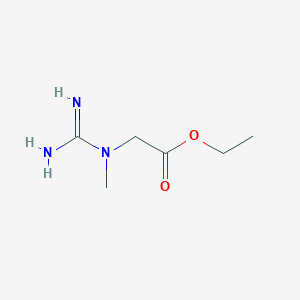
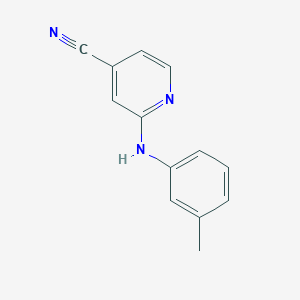
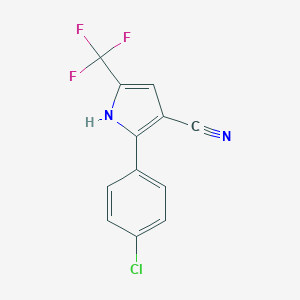
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
